molecular formula C21H16F2N2O2S B2630344 1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899928-17-7

1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2630344
M. Wt: 398.43
InChI Key: JTNOPLMJUCHLBX-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H16F2N2O2S and its molecular weight is 398.43. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

  • A study explored similar molecular structures in pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, analyzing their crystal structures and hydrogen bonding patterns. This type of analysis is crucial for understanding the physical and chemical properties of compounds like 1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (Trilleras et al., 2009).

Synthesis and Herbicidal Activities

  • Research on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, closely related to the compound , showed that some derivatives exhibit significant herbicidal activities. This suggests potential agricultural applications (Huazheng, 2013).

Reaction Under Microwave Irradiation

  • The compound has been synthesized through reactions involving 2-amino-4,5-dimethyl- thiophene-3-carboxamide under microwave irradiation. This research highlights a method for producing derivatives of thieno[2,3-d]pyrimidines (Davoodnia et al., 2009).

Nucleoside Synthesis

  • A study focused on synthesizing amino- and azido-2',5'-dideoxy nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, indicating its use in the field of nucleoside research, which is significant in medicinal chemistry and drug design (El‐Barbary et al., 1995).

Urease Inhibition Studies

  • Another study synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-diones, including compounds similar to 1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, and evaluated their urease inhibition activity. Such research is relevant in the search for new treatments for diseases caused by urease-producing bacteria (Rauf et al., 2010).

properties

CAS RN

899928-17-7

Product Name

1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C21H16F2N2O2S

Molecular Weight

398.43

IUPAC Name

3-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H16F2N2O2S/c1-12-13(2)28-20-18(12)19(26)25(17-9-7-16(23)8-10-17)21(27)24(20)11-14-3-5-15(22)6-4-14/h3-10H,11H2,1-2H3

InChI Key

JTNOPLMJUCHLBX-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C

solubility

not available

Origin of Product

United States

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